molecular formula C9H12ClN B15320947 2-(3-Chloro-4-methylphenyl)ethan-1-amine

2-(3-Chloro-4-methylphenyl)ethan-1-amine

Cat. No.: B15320947
M. Wt: 169.65 g/mol
InChI Key: IKESVKHEFZGTQV-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 3-chloro-4-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenylethylamines.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological processes.

    Industrial Applications: It serves as a precursor in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3-methylphenyl)ethan-1-amine: Similar structure with the chlorine and methyl groups swapped.

    2-(3-Chloro-4-methoxyphenyl)ethan-1-amine: Contains a methoxy group instead of a methyl group.

    2-(3-Chloro-4-fluorophenyl)ethan-1-amine: Contains a fluorine atom instead of a methyl group.

Uniqueness

2-(3-Chloro-4-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the phenyl ring can affect its interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H12ClN/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6H,4-5,11H2,1H3

InChI Key

IKESVKHEFZGTQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCN)Cl

Origin of Product

United States

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